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Introduction
Oprozomib (ONX 0912) is an orally bioavailable, second-generation proteasome inhibitor that

has been investigated for the treatment of various hematological malignancies, including

multiple myeloma and Waldenström's macroglobulinemia.[1] Developed by Proteolix, which

was later acquired by Onyx Pharmaceuticals (an Amgen subsidiary), oprozomib is a tripeptide

epoxyketone analog of carfilzomib.[1] Its key advantage lies in its oral route of administration,

offering increased convenience for patients. This technical guide provides a comprehensive

overview of the discovery, mechanism of action, preclinical development, and clinical

evaluation of oprozomib.

Discovery and Design
Oprozomib was designed as an orally bioavailable derivative of carfilzomib, a potent and

selective intravenous proteasome inhibitor. The chemical structure of oprozomib was

optimized to enhance its absorption from the gastrointestinal tract while retaining the

epoxyketone warhead responsible for its irreversible binding to the proteasome.

Mechanism of Action
Oprozomib selectively and irreversibly inhibits the chymotrypsin-like (CT-L) activity of both the

constitutive 20S proteasome (PSMB5) and the immunoproteasome (LMP7).[1][2] The
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proteasome is a multi-catalytic protease complex responsible for the degradation of

ubiquitinated proteins, playing a crucial role in regulating intracellular protein homeostasis, cell

cycle progression, and apoptosis. By inhibiting the proteasome, oprozomib leads to the

accumulation of ubiquitinated proteins, which in turn triggers endoplasmic reticulum (ER) stress

and the unfolded protein response (UPR), ultimately leading to programmed cell death

(apoptosis) in cancer cells.[3]

Signaling Pathways
Oprozomib's induction of apoptosis involves the activation of multiple signaling cascades. Key

pathways affected include:

The Unfolded Protein Response (UPR): Proteasome inhibition by oprozomib leads to an

accumulation of misfolded proteins in the endoplasmic reticulum, triggering the UPR. This

complex signaling network attempts to restore cellular homeostasis but can initiate apoptosis

if the stress is prolonged or severe.

NF-κB Signaling Pathway: The NF-κB pathway is constitutively active in many cancers and

promotes cell survival. The proteasome is responsible for degrading IκB, the inhibitor of NF-

κB. By inhibiting the proteasome, oprozomib prevents IκB degradation, thereby

sequestering NF-κB in the cytoplasm and inhibiting its pro-survival signaling.

Caspase Activation: Oprozomib treatment leads to the activation of initiator caspases

(caspase-8 and caspase-9) and executioner caspases (caspase-3), which are central to the

apoptotic process.[4]
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Figure 1: Simplified signaling pathway of Oprozomib's mechanism of action.

Preclinical Development
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Oprozomib has demonstrated potent cytotoxic activity against a panel of multiple myeloma

(MM) cell lines, including those resistant to conventional therapies and bortezomib.

Table 1: In Vitro Activity of Oprozomib

Assay Type Cell Line(s) Endpoint Result Reference

Proteasome

Inhibition

Constitutive

Proteasome (β5)
IC50 36 nM [4]

Proteasome

Inhibition

Immunoproteaso

me (LMP7)
IC50 82 nM [4]

Cell Viability

MM.1S, MM.1R,

U266, RPMI

8226, OPM-2

IC50 Varies by cell line N/A

Apoptosis

Induction
MM.1S

Caspase

Activation

Activation of

caspases-3, -8,

and -9

[4]

In Vivo Studies
Preclinical studies in animal models have shown that orally administered oprozomib exhibits

significant anti-tumor activity and is generally well-tolerated.

Table 2: In Vivo Efficacy of Oprozomib in a Human Multiple Myeloma Xenograft Model

Animal Model Tumor Model Treatment Outcome Reference

NOD/SCID mice
Human MM.1S

xenograft
Oprozomib (oral)

Significant

inhibition of

tumor growth

and prolonged

survival

N/A

Clinical Development
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Oprozomib has been evaluated in several clinical trials for the treatment of hematologic

malignancies.

Phase 1/2 Study in Relapsed/Refractory Multiple
Myeloma (NCT01832727)
This study evaluated the safety, tolerability, maximum tolerated dose (MTD), and efficacy of

oprozomib in combination with dexamethasone in patients with relapsed and/or refractory

multiple myeloma.[2][5][6]

Table 3: Efficacy Results from the NCT01832727 Study (2/7 schedule)

Patient Population Oprozomib Dose
Overall Response
Rate (ORR)

Median
Progression-Free
Survival (PFS)

All patients 210-330 mg 58.7% 9.1 months

All patients 300 mg 65.4% 10.8 months

Bortezomib-refractory 210-330 mg 46.4% N/A

Table 4: Common Adverse Events (Grade ≥3) in the NCT01832727 Study

Adverse Event 5/14 Schedule 2/7 Schedule

Gastrointestinal disorders Common Common

Hematologic toxicities Reported Reported

Phase 1b/2 Study in Advanced Multiple Myeloma and
Waldenström Macroglobulinemia (NCT01416428)
This study assessed the safety and efficacy of single-agent oprozomib in patients with

advanced multiple myeloma and Waldenström macroglobulinemia.[7][8]

Table 5: Efficacy Results from the NCT01416428 Study (Phase II)
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Disease Dosing Cohort
Overall Response Rate
(ORR)

Multiple Myeloma 2/7, 240/300 mg/day 41.0%

Multiple Myeloma 5/14, 150/180 mg/day 28.1%

Multiple Myeloma 5/14, 240 mg/day 25.0%

Waldenström

Macroglobulinemia
2/7 71.4%

Waldenström

Macroglobulinemia
5/14 47.1%

Pharmacokinetics and Metabolism
Oprozomib is orally bioavailable and is primarily metabolized by microsomal epoxide

hydrolase (mEH) in the liver.[9] It has a relatively short half-life in plasma.[3]

Table 6: Human Pharmacokinetic Parameters of Oprozomib

Parameter Value

Tmax (Time to maximum concentration) 0.4 - 2 hours

t1/2 (Half-life) ~1 hour

Cmax (Maximum concentration) Dose-dependent

AUC (Area under the curve) Dose-dependent

Combination Therapies
Preclinical studies have demonstrated synergistic or additive anti-myeloma activity when

oprozomib is combined with other agents, including the proteasome inhibitor bortezomib and

the immunomodulatory drug lenalidomide.[10][11] The combination of oprozomib with

bortezomib has been shown to synergistically induce apoptosis in multiple myeloma cells.

Experimental Protocols
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Proteasome Activity Assay
This protocol describes a method to measure the chymotrypsin-like activity of the proteasome

in cell lysates using a fluorogenic substrate.

Materials:

Cell lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 0.5% sodium

deoxycholate, 0.1% SDS, with protease inhibitors)

Protein quantification assay (e.g., BCA or Bradford)

Fluorogenic proteasome substrate: Suc-LLVY-AMC (N-Succinyl-Leu-Leu-Val-Tyr-7-Amido-4-

methylcoumarin)

Assay buffer (e.g., 25 mM HEPES, pH 7.5)

Proteasome inhibitor (e.g., MG132) for control

96-well black microplate

Fluorometer

Procedure:

Prepare cell lysates by incubating cells in lysis buffer on ice, followed by centrifugation to

pellet cell debris.

Determine the protein concentration of the supernatant.

Dilute cell lysates to a consistent protein concentration in assay buffer.

To separate wells of a 96-well black microplate, add the diluted cell lysate. For a negative

control, pre-incubate a replicate sample with a proteasome inhibitor (e.g., 10 µM MG132) for

15 minutes at 37°C.

Add the Suc-LLVY-AMC substrate to all wells to a final concentration of 20-100 µM.

Incubate the plate at 37°C, protected from light.
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Measure the fluorescence intensity at an excitation wavelength of ~360-380 nm and an

emission wavelength of ~460 nm at multiple time points (e.g., every 5 minutes for 1-2 hours).

Calculate the rate of substrate cleavage (increase in fluorescence over time) for each

sample. The proteasome-specific activity is the difference between the rate in the absence

and presence of the proteasome inhibitor.

Proteasome Activity Assay Workflow
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(Ex: 380nm, Em: 460nm)
Data Analysis:

Calculate Activity Rate End

Click to download full resolution via product page

Figure 2: Workflow for a fluorometric proteasome activity assay.

Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an

indicator of cell viability.

Materials:

Multiple myeloma cell lines (e.g., OPM2, RPMI 8226, U266)

Complete culture medium

Oprozomib

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

96-well clear microplate

Spectrophotometer (plate reader)

Procedure:
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Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1-5 x 10^4 cells/well)

in 100 µL of complete culture medium.[12]

Allow cells to adhere overnight (for adherent cells) or for a few hours (for suspension cells).

Treat cells with various concentrations of oprozomib (and vehicle control) and incubate for

the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[12]

Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple

precipitate is visible.

Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[13]

Mix gently to ensure complete solubilization.

Read the absorbance at a wavelength of ~570 nm using a microplate reader.

Calculate cell viability as a percentage of the vehicle-treated control.

Human Multiple Myeloma Xenograft Model
This protocol provides a general framework for establishing a human multiple myeloma

xenograft model in immunodeficient mice.

Materials:

Human multiple myeloma cell line (e.g., MM.1S)

Immunodeficient mice (e.g., NOD/SCID or NSG mice)[14][15]

Matrigel (optional)

Oprozomib formulation for oral gavage

Calipers for tumor measurement

Procedure:

Culture human multiple myeloma cells to the desired number.
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Harvest and resuspend the cells in sterile PBS or culture medium, with or without Matrigel.

Subcutaneously inject the cell suspension into the flank of the immunodeficient mice (e.g., 5-

10 x 10^6 cells per mouse).

Monitor the mice for tumor formation.

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment

and control groups.

Administer oprozomib orally (e.g., by gavage) according to the desired dosing schedule.

The control group receives the vehicle.

Measure tumor volume with calipers regularly (e.g., 2-3 times per week). Tumor volume can

be calculated using the formula: (Length x Width²) / 2.

Monitor the body weight and overall health of the mice.

At the end of the study (based on tumor size limits or a predetermined time point), euthanize

the mice and excise the tumors for further analysis (e.g., histology, western blotting).

Conclusion
Oprozomib (ONX 0912) is a promising orally bioavailable proteasome inhibitor with

demonstrated preclinical and clinical activity in hematologic malignancies. Its mechanism of

action, involving the inhibition of the chymotrypsin-like activity of the proteasome and

subsequent induction of apoptosis, is well-characterized. While clinical development has faced

challenges, the data generated from its discovery and development provide valuable insights

for the design of future proteasome inhibitors and combination therapies. This technical guide

serves as a comprehensive resource for researchers and drug development professionals

interested in the science behind oprozomib.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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